molecular formula C17H14N2O2 B13874455 (4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone

(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone

Cat. No.: B13874455
M. Wt: 278.30 g/mol
InChI Key: SQEGJYJVISXISP-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone is a compound that belongs to the class of benzophenones It is characterized by the presence of a methoxy group attached to a phenyl ring and an imidazole ring attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of bis(4-methoxyphenyl)methanone with methanesulfonic acid and N-bromosuccinimide (NBS) at 60°C for 6 hours . The reaction mixture is then quenched with ice water, and the precipitate is collected by filtration.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in the development of new materials with unique properties.

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its ability to interact with specific biological targets and pathways.

Medicine

In medicine, this compound is being evaluated for its therapeutic potential. It is being studied as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which combines a methoxyphenyl group with an imidazole ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone

InChI

InChI=1S/C17H14N2O2/c1-21-14-9-7-12(8-10-14)16(20)15-11-18-17(19-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)

InChI Key

SQEGJYJVISXISP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C(N2)C3=CC=CC=C3

Origin of Product

United States

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